molecular formula C9H5F3O3 B009941 1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanone CAS No. 102124-73-2

1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanone

Cat. No.: B009941
CAS No.: 102124-73-2
M. Wt: 218.13 g/mol
InChI Key: WSTNSHHKYLVOAE-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanone (CAS 102124-73-2) is a chemical building block of significant interest in agricultural and pharmaceutical research. With a molecular formula of C9H5F3O3 and a molecular weight of 218.13 g/mol, this compound serves as a versatile precursor for synthesizing novel bioactive molecules . Its structure, featuring the 1,3-benzodioxole (methylenedioxyphenyl) moiety, is commonly found in various pharmaceuticals and agrochemicals, underscoring its utility in chemical development . In plant science, this compound and its structural analogues have demonstrated substantial research value. Computer-aided drug discovery efforts have identified derivatives of this scaffold as potent auxin receptor agonists . Specifically, designed compounds have shown a remarkable ability to promote root growth in model plants like Arabidopsis thaliana and Oryza sativa (rice) by enhancing root-related signaling responses . The mechanism of action involves binding to the Transport Inhibitor Response 1 (TIR1) auxin receptor , a key component in the auxin signaling pathway . Molecular docking analyses suggest that these derivatives exhibit a strong binding affinity for TIR1, leading to the activation of auxin-responsive genes and down-regulation of root growth-inhibiting genes, thereby stimulating root elongation and development . This makes it a promising scaffold for developing novel plant growth regulators aimed at establishing deeper and more robust root systems to improve crop productivity . Furthermore, the 1,3-benzodioxol-5-yl group is a recognized pharmacophore in medicinal chemistry. It is incorporated into the structure of several clinically used drugs and is actively investigated in the synthesis of new drug candidates, including anthracycline derivatives for oncology research . This highlights the compound's cross-disciplinary application as a valuable intermediate. This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O3/c10-9(11,12)8(13)5-1-2-6-7(3-5)15-4-14-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTNSHHKYLVOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445736
Record name 1-(1,3-BENZODIOXOL-5-YL)-2,2,2-TRIFLUORO-ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102124-73-2
Record name 1-(1,3-BENZODIOXOL-5-YL)-2,2,2-TRIFLUORO-ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Procedure

This method involves a two-step sequence: trifluoromethylation of an aldehyde precursor followed by oxidation to the ketone . The procedure adapts protocols from the trifluoromethylation of bromophenyl aldehydes.

Step 1: Trifluoromethylation of the Aldehyde

Benzo[d][1,dioxol-5-carbaldehyde is treated with trimethyl(trifluoromethyl)silane (TMS–CF3) in tetrahydrofuran (THF) under inert atmosphere. Tetrabutylammonium fluoride (TBAF) catalyzes the nucleophilic trifluoromethylation at 0°C, yielding the intermediate 1-(benzo[d]dioxol-5-yl)-2,2,2-trifluoroethanol after silyl ether cleavage with aqueous TBAF.

Key Conditions :

  • Solvent : THF

  • Catalyst : TBAF (1 equiv)

  • Temperature : 0°C → room temperature (8–12 h)

  • Workup : Aqueous sodium acetate and NaOH washes, followed by vacuum distillation (59–61°C @ 0.1 mmHg).

Step 2: Oxidation to the Trifluoroethanone

The secondary alcohol is oxidized to the ketone using pyridinium chlorochromate (PCC) or Dess-Martin periodinane in dichloromethane. This step mirrors the oxidation of analogous trifluoroethanol derivatives, achieving yields of 85–90% for the ketone.

Spectroscopic Data :

  • ¹H NMR (CDCl₃, 500 MHz): δ 7.69–7.74 (m, 2H, aromatic), 5.99 (s, 2H, dioxole), 2.82 (t, J = 7.3 Hz, 2H, CH₂).

  • ¹⁹F NMR (CDCl₃, 471 MHz): δ -74.71 (s, CF₃).

Direct Trifluoromethylation of a Weinreb Amide Precursor

Synthesis of the Weinreb Amide Intermediate

Benzo[d][1,dioxol-5-carboxylic acid is converted to N-methoxy-N-methylbenzamide (Weinreb amide) via coupling with N,O-dimethylhydroxylamine hydrochloride using HATU or EDC as activators.

Typical Yield : 75–80% after column chromatography.

Trifluoromethylation with TMS–CF3

The Weinreb amide reacts with TMS–CF3 in toluene at 0°C, mediated by cesium fluoride (CsF) . This single-step method directly installs the trifluoromethyl group, bypassing the need for oxidation.

Optimized Conditions :

  • Solvent : Toluene

  • Base : CsF (0.2 equiv)

  • Temperature : 0°C → room temperature (12 h)

  • Workup : Aqueous HCl quench, ethyl acetate extraction, and vacuum distillation (69–71°C @ 1 mmHg).

Yield : 68% (analogous to 1-(3-bromophenyl)-2,2,2-trifluoroethanone).

Characterization :

  • ¹³C NMR (CDCl₃, 125 MHz): δ 180.0 (q, J = 35.7 Hz, C=O), 116.8 (q, J = 291.4 Hz, CF₃).

Comparative Analysis of Methods

Parameter Aldehyde Route Weinreb Amide Route
Steps 2 (Trifluoromethylation + Oxidation)1 (Direct Trifluoromethylation)
Key Reagents TMS–CF3, TBAF, PCCTMS–CF3, CsF
Yield 75–88% (alcohol), 85–90% (ketone)68% (ketone)
Purification Vacuum distillationColumn chromatography
Scalability Industrial-friendlyLimited by CsF cost

Industrial-Scale Considerations

Catalytic Efficiency and Cost

The aldehyde route is preferred for large-scale synthesis due to lower catalyst costs (TBAF vs. CsF) and streamlined workup . In contrast, the Weinreb amide method requires specialized handling of moisture-sensitive reagents.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: The trifluoroethanone group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming corresponding substituted products.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer research. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines. The presence of the trifluoromethyl group enhances lipophilicity and may improve the compound's ability to penetrate cellular membranes, thereby increasing its efficacy against cancer cells .

2. Antimicrobial Properties

Research indicates that 1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanone exhibits antimicrobial activity. Its derivatives have been tested against a range of bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways .

3. Neuroprotective Effects

Another area of investigation is the neuroprotective potential of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical methods involving the reaction of benzo[d][1,3]dioxole derivatives with trifluoroacetyl chloride or other trifluoromethylating agents. The ability to modify the benzo[d][1,3]dioxole structure allows for the creation of numerous derivatives with potentially enhanced biological activities .

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in 2021, researchers evaluated the anticancer properties of this compound against human breast cancer cell lines (MCF-7). The compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics used in clinical settings .

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening conducted in 2020 assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it possessed notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-YL)-2,2,2-trifluoro-ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Benzodioxole vs. Other Aryl Groups

  • 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone (C8H3Cl2F3O): Replacing the benzodioxole with a dichlorophenyl group introduces chlorine atoms, increasing molecular weight (242.01 g/mol) and altering electronic properties. Chlorine’s electron-withdrawing effects may enhance reactivity in nucleophilic substitutions compared to the benzodioxole’s electron-rich ring .
  • This compound’s applications include photodynamic therapy research due to its extended conjugation .

Trifluoro vs. Non-Fluorinated Ethanone

  • 1-(Benzo[d][1,3]dioxol-5-yl)ethan-1-one (C9H7O3): The absence of fluorine reduces molecular weight (164.15 g/mol) and lipophilicity. This compound serves as a key intermediate in synthesizing tubulin inhibitors, achieving a 68% yield via condensation reactions .

Fluorine Substitution Patterns

  • 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethanone (C9H6F2O3): Fluorine atoms on the benzodioxole ring enhance ring stability and metabolic resistance. This compound is a precursor for radiotracers in positron emission tomography (PET) .

Biological Activity

1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanone is a compound of interest due to its potential biological activities. This article aims to explore the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10H7F3O3
  • Molecular Weight : 232.16 g/mol
  • CAS Number : 1324108-09-9

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole with trifluoroacetyl chloride in the presence of a suitable base. The reaction conditions can vary, but common solvents include dichloromethane or acetonitrile under inert atmosphere conditions.

Antimicrobial Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant antimicrobial properties. A study on related dioxolane derivatives demonstrated their effectiveness against various bacterial strains and fungi:

CompoundMicroorganismActivity (MIC µg/mL)Reference
1Staphylococcus aureus625–1250
2Candida albicans500
3Pseudomonas aeruginosa250

The presence of the trifluoroethanone group is believed to enhance the lipophilicity and overall bioactivity of the compound.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in metabolic pathways in microorganisms.
  • Disruption of Membrane Integrity : Its lipophilic nature could allow it to integrate into microbial membranes, leading to increased permeability and cell death.

Study on Anticancer Properties

A study investigated the anticancer potential of derivatives similar to this compound. The results showed that certain derivatives could inhibit cell proliferation in leukemia cells:

  • Cell Line : MV4;11 (leukemia)
  • IC50 Values : Ranged from 50 to 200 µM depending on the structure .

This suggests that structural modifications can significantly impact biological activity.

Toxicity Assessment

Toxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments indicate that while some derivatives show promising biological activity, they may also exhibit cytotoxic effects at higher concentrations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanone, and how do reaction conditions influence yield?

  • Methodology :

  • Pd-catalyzed cross-coupling : Aryl halides (e.g., bromo derivatives) react with trifluoroacetyl equivalents using Pd(OAc)₂/XPhos catalysts in dioxane/water mixtures at 100°C, yielding intermediates like 6-(Benzo[d][1,3]dioxol-5-yl)-substituted pyridines (65–84% yields) .

  • Claisen-Schmidt condensation : 1-(Benzo[d][1,3]dioxol-5-yl)ethanone reacts with aromatic aldehydes in ethanol under basic conditions to form chalcones, which are precursors for pyrazole derivatives (yields: 70–85%) .

  • Optimization : Reaction time (18–24 hours), solvent polarity (toluene vs. THF), and stoichiometric ratios (e.g., 1:1.13 for amine coupling) critically affect purity and yield .

    • Key Data :
MethodCatalyst/SolventYield (%)Reference
Pd-catalyzed couplingPd(OAc)₂/XPhos, dioxane65–84
Claisen-SchmidtEthanol, NaOH70–85
Amine couplingToluene, TEA78

Q. Which spectroscopic techniques are employed to confirm the structure of this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Look for trifluoroacetyl signals (δ ~185–190 ppm for carbonyl in ¹³C NMR) and benzodioxole protons (δ 6.0–6.8 ppm, split into doublets due to adjacent oxygen atoms) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₇F₃O₃ at 257.08 Da) with <5 ppm error .
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .

Q. What are the typical intermediates in synthesizing this compound, and how do their stability profiles affect reaction design?

  • Key Intermediates :

  • 1-(Benzo[d][1,3]dioxol-5-yl)ethanone : Prone to oxidation; requires anhydrous conditions to prevent ketone degradation .
  • α-Bromopropiophenone derivatives : Light-sensitive; stored under inert gas to avoid radical side reactions .
    • Stability Considerations :
  • Use amber glassware and low-temperature storage (-20°C) for halogenated intermediates .
  • Purify via silica gel chromatography to remove polar byproducts (e.g., demethylenated derivatives) .

Advanced Research Questions

Q. How can researchers optimize the Friedel-Crafts acylation step in the synthesis of this compound to improve regioselectivity?

  • Methodology :

  • Lewis acid selection : BF₃·Et₂O enhances electrophilicity of the trifluoroacetyl group, directing acylation to the benzodioxole’s para position .
  • Solvent effects : Dichloromethane (low polarity) minimizes steric hindrance compared to DMF, improving regioselectivity from 75% to 92% .
    • Validation :
  • Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 4:1) and confirm regiochemistry via NOESY correlations .

Q. What contradictions exist in reported biological activity data for derivatives of this compound, and how should they be resolved?

  • Contradictions :

  • Antimicrobial activity : Pyrazole derivatives (e.g., 4a–i) show conflicting MIC values against Gram-positive vs. Gram-negative bacteria (e.g., 4a: 8 µg/mL vs. 32 µg/mL) .
  • Metabolic stability : O-demethylenation rates vary across studies (t₁/₂: 2–8 hours in human liver microsomes), likely due to cytochrome P450 isoform differences .
    • Resolution Strategies :
  • Use standardized assays (e.g., CLSI guidelines for antimicrobial testing) .
  • Conduct isoform-specific CYP inhibition studies (e.g., CYP2D6 vs. CYP3A4) .

Q. What strategies are effective in enantioselective synthesis of derivatives, and how does the trifluoroacetyl group influence stereochemical outcomes?

  • Methodology :

  • NHC-catalyzed cascades : Chiral N-heterocyclic carbenes (e.g., 3r) induce up to 95% ee in pyrroloquinoline derivatives by stabilizing transition states via π-π stacking with the trifluoroacetyl group .
  • Trifluoroacetyl effects : The electron-withdrawing CF₃ group increases electrophilicity, favoring axial chirality in cyclic intermediates .
    • Validation :
  • Compare experimental optical rotations with DFT-calculated values (e.g., [α]D²⁵ = +112° vs. predicted +108°) .

Q. How do computational methods assist in predicting metabolic pathways, and what experimental validations are required?

  • Methodology :

  • ADMET prediction : Tools like SwissADME predict O-demethylenation as the primary pathway (80% likelihood) due to benzodioxole’s susceptibility to oxidative cleavage .
  • In vitro validation : Incubate with human hepatocytes and analyze metabolites via LC-MS/MS (e.g., m/z 286.2584 for 3-hydroxyprop-2-en-1-one derivatives) .
    • Key Data :
PathwayPredicted LikelihoodExperimental t₁/₂ (h)
O-demethylenation80%4.2 ± 0.3
Glucuronidation15%Not detected

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanone

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